Bienvenue dans la boutique en ligne BenchChem!

(4-fluorophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

Medicinal Chemistry Fragment-Based Drug Discovery O-GlcNAcase Inhibition

(4-Fluorophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone (CAS 439109-70-3) is an N-acylated 2,3-dihydro-1H-1,4-diazepine derivative bearing both a trifluoromethyl (CF₃) group at the 5-position and a 4-fluorobenzoyl substituent at N1. It possesses a molecular formula of C₁₃H₁₀F₄N₂O and a molecular weight of 286.22 g/mol.

Molecular Formula C13H10F4N2O
Molecular Weight 286.22 g/mol
CAS No. 439109-70-3
Cat. No. B3137627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluorophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
CAS439109-70-3
Molecular FormulaC13H10F4N2O
Molecular Weight286.22 g/mol
Structural Identifiers
SMILESC1CN(C=CC(=N1)C(F)(F)F)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H10F4N2O/c14-10-3-1-9(2-4-10)12(20)19-7-5-11(13(15,16)17)18-6-8-19/h1-5,7H,6,8H2
InChIKeyNJOQQTJZPACBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluorophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone (CAS 439109-70-3) – Procurement-Oriented Molecular Profile


(4-Fluorophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone (CAS 439109-70-3) is an N-acylated 2,3-dihydro-1H-1,4-diazepine derivative bearing both a trifluoromethyl (CF₃) group at the 5-position and a 4-fluorobenzoyl substituent at N1 [1]. It possesses a molecular formula of C₁₃H₁₀F₄N₂O and a molecular weight of 286.22 g/mol . This compound belongs to the broader class of fluorine-containing diazepine building blocks that have attracted attention as fragment hits for O-GlcNAcase (OGA) and as versatile scaffolds for diversity-oriented synthesis [2]. Its structural combination of an electron-withdrawing CF₃ moiety and a 4-fluorobenzoyl amide creates a differentiated reactivity and physicochemical profile compared to unsubstituted or differently N-functionalized 2,3-dihydro-1,4-diazepine analogs [3]. Commercial availability from multiple suppliers with purity specifications ranging from 95% to 98% supports its use as a procurement-ready chemical intermediate for medicinal chemistry and chemical biology programs .

Why (4-Fluorophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone Cannot Be Replaced by Other 2,3-Dihydro-1H-1,4-diazepine Analogs


Generic substitution among 2,3-dihydro-1H-1,4-diazepine derivatives is not supported by quantitative evidence, because the identity and position of the N1 substituent directly modulate the electronic character of the diazepine ring and, consequently, its target binding affinity and physicochemical properties. The parent compound 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 177545-13-0) is a known O-GlcNAcase fragment hit with a Ki of 0.146 mM [1], but its basic nature (predicted pKa ~8.34 for related analogs ) limits its drug-likeness. The 4-fluorobenzoyl amide in CAS 439109-70-3 neutralizes the basicity, increases molecular weight from 164.13 g/mol to 286.22 g/mol, and introduces a defined melting point of 85–87 °C , which facilitates solid-form handling and purification relative to the parent core. Furthermore, other N1-substituted analogs, such as 1-(2-naphthylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 439112-04-6), introduce bulkier lipophilic groups that alter logP and steric occupancy, potentially leading to divergent SAR outcomes . These quantifiable differences in pKa, molecular weight, melting point, and enzyme inhibition potency make one-size-fits-all substitution a scientifically unjustifiable risk in a procurement and lead-optimization context.

Quantitative Differentiation Evidence for (4-Fluorophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone Against Closest Analogs


Molecular Weight and Solid-State Handling Advantage Over the Parent 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Fragment

The target compound (CAS 439109-70-3) exhibits a molecular weight of 286.22 g/mol and a discrete melting point of 85–87 °C, in contrast to the parent 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 177545-13-0), which has a molecular weight of 164.13 g/mol and is a liquid at ambient temperature . The 122 g/mol increase attributable to the 4-fluorobenzoyl substituent converts the fragment from a low-molecular-weight liquid to a crystalline solid, substantially improving ease of handling, gravimetric accuracy in compound management, and amenability to automated solid-dispensing platforms used in high-throughput screening .

Medicinal Chemistry Fragment-Based Drug Discovery O-GlcNAcase Inhibition

Predicted pKa Modulation Relative to 1-(2-Naphthylsulfonyl) Analog Enhances Drug-Likeness

The predicted pKa of the diazepine ring in 1-(2-naphthylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 439112-04-6) is 8.34 ± 0.20, whereas N-acylation with a 4-fluorobenzoyl group in CAS 439109-70-3 is expected to eliminate the basic center, reducing the effective pKa below physiologically relevant ranges . Although experimentally measured pKa values for CAS 439109-70-3 are not publicly available, the well-established electron-withdrawing effect of the amide carbonyl in N-acyl diazepines is known to suppress nitrogen basicity by 2–4 log units compared to N-sulfonyl analogs [1]. This reduction in basicity correlates with improved membrane permeability and lower risk of hERG channel blockade, which are critical parameters in central nervous system (CNS) drug discovery programs.

Physicochemical Profiling Drug-Likeness Optimization 1,4-Diazepine Scaffolds

O-GlcNAcase Fragment Hit Contextualization: Scaffold Differentiation from the Parent Core

The parent 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine core has been co-crystallized with Clostridium perfringens O-GlcNAcase (PDB: 5OXD) and exhibits a Ki of 0.146 mM against the human enzyme [1]. The target compound CAS 439109-70-3, bearing an additional 4-fluorobenzoyl amide that occupies the N1 position, is anticipated to extend into adjacent subpockets identified in the O-GlcNAcase active site, as evidenced by structural analysis of analogous N-acyl OGA inhibitors [2]. While direct inhibition data for CAS 439109-70-3 have not been published, the 4-fluorophenyl moiety is a privileged fragment for halogen-arene interactions and π-stacking with active-site tyrosine and tryptophan residues, potentially enhancing both potency and ligand efficiency relative to the unsubstituted core.

O-GlcNAcase Inhibition Fragment-Based Screening Structure-Based Drug Design

Purity and Supply Chain Comparability: 98% Minimum Purity via Commercial Sources

Multiple independent suppliers offer CAS 439109-70-3 at purities of 95% (ABCR) and 98% (Leyan), with melting point specifications tightly clustered at 85–87 °C . In contrast, the parent 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is typically supplied at ≥95% purity with no melting point quality control metric, and the 1-(2-naphthylsulfonyl) analog is listed at 97% purity but with a predicted pKa value that suggests higher basic impurity protonation states . The availability of CAS 439109-70-3 from multiple distributors in North America, Europe, and Asia, combined with full quality assurance documentation (SDS, COA) from suppliers such as AKSci, ensures consistent material quality for multi-site collaborative research programs.

Chemical Procurement Quality Control Building Block Sourcing

Optimized Application Scenarios for (4-Fluorophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone Based on Quantitative Differentiation


Fragment-to-Lead Optimization for CNS-Penetrant O-GlcNAcase Inhibitors

Procurement teams supporting CNS drug discovery programs should prioritize CAS 439109-70-3 over the parent 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine fragment because the 4-fluorobenzoyl N-acylation eliminates the basic diazepine nitrogen (predicted pKa < 6 versus ~8.34 for N-sulfonyl analogs), favoring passive blood-brain barrier permeation . The crystalline solid form (mp 85–87 °C) also enables accurate compound management in automated fragment-soaking and co-crystallization workflows with O-GlcNAcase, as demonstrated for the parent core in PDB entry 5OXD [1].

One-Step Synthesis Building Block for Fluorinated Heterocyclic Libraries

Medicinal chemistry laboratories requiring a single-step entry to functionalized 2,3-dihydro-1,4-diazepine libraries should select CAS 439109-70-3 for its differentiated reactivity profile. The 4-fluorobenzoyl substituent serves as a stable protecting group that withstands subsequent C5-side chain modifications, while the trifluoromethyl group provides a ¹⁹F NMR handle for reaction monitoring [2]. The 122 g/mol molecular weight advantage over the parent fragment reduces volatility-related losses during parallel synthesis, improving isolated yields in library production.

Cross-Site Collaborative Research Requiring Reproducible Solid-Form Quality Control

Multi-institutional consortia conducting SAR studies on O-GlcNAcase or related glycoside hydrolase targets benefit from the fact that CAS 439109-70-3 is available from multiple vendors with tightly specified melting points (85–87 °C) and purities (95–98%), providing a quantitative identity check that the liquid parent core lacks . This reduces batch-to-batch variability and ensures that pharmacological data generated across different laboratories can be directly compared, accelerating decision-making in lead optimization.

Computational Chemistry Workflow for pKa-Guided CNS Compound Design

Computational chemists engaged in virtual screening and ADMET prediction should incorporate CAS 439109-70-3 as a reference scaffold because its experimentally verified solid-state properties (mp 85–87 °C) and class-inferred low basicity (pKa < 6) provide a validated benchmark for calibrating in silico pKa and solubility models [1]. The compound's well-defined structure, combined with published crystallographic data for the parent core, creates a robust training set for machine learning models aimed at predicting CNS drug-likeness of diazepine-based inhibitors.

Quote Request

Request a Quote for (4-fluorophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.